N-(2-bromophenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
This compound features a benzothieno[2,3-d]pyrimidine core modified with a prop-2-en-1-yl (allyl) group at position 3 and a sulfanyl-linked acetamide moiety substituted with a 2-bromophenyl group.
Properties
Molecular Formula |
C21H20BrN3O2S2 |
|---|---|
Molecular Weight |
490.4 g/mol |
IUPAC Name |
N-(2-bromophenyl)-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C21H20BrN3O2S2/c1-2-11-25-20(27)18-13-7-3-6-10-16(13)29-19(18)24-21(25)28-12-17(26)23-15-9-5-4-8-14(15)22/h2,4-5,8-9H,1,3,6-7,10-12H2,(H,23,26) |
InChI Key |
PCGUOASDDJTXSO-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=O)C2=C(N=C1SCC(=O)NC3=CC=CC=C3Br)SC4=C2CCCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromophenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of the hexahydrobenzothienopyrimidinone core, followed by the introduction of the bromophenyl group and the sulfanylacetamide moiety. Common reagents and conditions include:
Reagents: Bromobenzene, acetic anhydride, thiourea, allyl bromide, etc.
Conditions: Reflux, catalytic amounts of acids or bases, inert atmosphere, etc.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromophenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of sulfanyl group to sulfoxide or sulfone.
Reduction: Reduction of the carbonyl group to alcohol.
Substitution: Halogen exchange reactions on the bromophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties.
Industry: Possible applications in material science and nanotechnology.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of specific enzymes or activation of signaling cascades.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrimidine Ring
- Allyl (Prop-2-en-1-yl) vs. Ethyl: The allyl group in the main compound contrasts with the ethyl group in N-(2-bromophenyl)-2-[(3-ethyl-4-oxo-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide ().
Bromophenyl Position :
Analogs with 4-bromophenyl substituents (e.g., ) differ in electronic effects. The para-bromo substitution may enhance resonance stabilization compared to ortho-substitution, affecting dipole interactions and solubility .
Acetamide Substituent Diversity
- Aromatic vs. N-(2,5-dimethylphenyl) analog (): Methyl groups introduce steric hindrance and electron-donating effects, possibly modulating binding pocket interactions . N-(2-fluorophenyl) analog (): Fluorine’s electronegativity may improve metabolic stability and membrane permeability via reduced oxidative metabolism .
Spectroscopic Data :
- NMR :
- The N-(2-methoxy-5-methylphenyl) analog () shows distinct shifts for methoxy (δ ~3.8 ppm) and methyl groups (δ ~2.1 ppm). Allyl protons in the main compound would likely resonate near δ 5–6 ppm, differing from ethyl analogs (δ ~1.2–1.5 ppm) .
- In , regions A (δ 29–36 ppm) and B (δ 39–44 ppm) in ¹³C NMR highlight substituent-induced chemical shift variations, applicable to comparing allyl vs. alkyl groups .
Physical Properties :
- The 4-bromophenyl-dihydropyrimidin analog () has a melting point >259°C, suggesting high crystallinity typical of brominated acetamides. Allyl-substituted analogs may exhibit lower melting points due to reduced symmetry .
Implications for Bioactivity
While direct bioactivity data for the main compound is lacking, structural trends from analogs suggest:
- Bromophenyl Position : Para-substitution () may improve target affinity compared to ortho-substitution due to reduced steric clash.
- Electron-Withdrawing Groups : Fluorine () or bromine enhance stability and membrane penetration, critical for drug-likeness.
- Allyl vs. Alkyl Groups : Allyl’s unsaturation could facilitate covalent binding or metabolic activation, a double-edged sword for therapeutic utility .
Data Tables
Table 1: Structural and Physical Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
